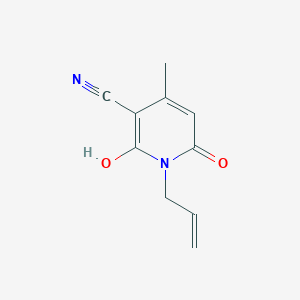
N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The N-Boc group refers to the tert-butyloxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the N-Boc group: The tert-butyloxycarbonyl group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions.
Substitution with the 3-Chloro-4-Fluoro phenyl group: This step involves the substitution reaction where the piperazine ring is functionalized with the 3-Chloro-4-Fluoro phenyl group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-Chloro-4-Fluoro phenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction may produce this compound amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and mechanisms involving piperazine derivatives.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Boc-4-N-(3-Chloro phenyl)piperazine
- N-Boc-4-N-(4-Fluoro phenyl)piperazine
- N-Boc-4-N-(3,4-Dichloro phenyl)piperazine
Uniqueness
N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
951626-70-3 |
|---|---|
Molekularformel |
C15H20ClFN2O2 |
Molekulargewicht |
314.78 g/mol |
IUPAC-Name |
tert-butyl 4-(3-chloro-4-fluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-4-5-13(17)12(16)10-11/h4-5,10H,6-9H2,1-3H3 |
InChI-Schlüssel |
VQFYCADGBWVSIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



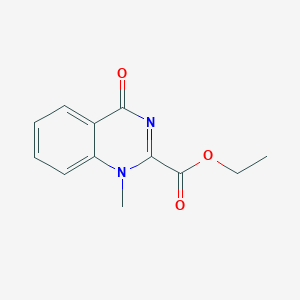


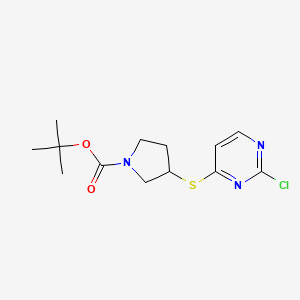
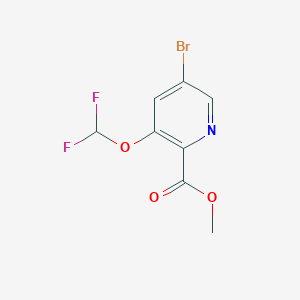
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)

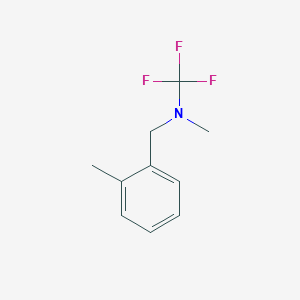

![1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile](/img/structure/B13972459.png)


